

# Inavolisib dosing regimen in clinical trials

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Inavolisib

CAS No.: 2060571-02-8

Cat. No.: S528759

[Get Quote](#)

## INAVO120 Trial Dosing Regimen

| Drug        | Dose & Route          | Frequency & Schedule                                       | Additional Details |
|-------------|-----------------------|------------------------------------------------------------|--------------------|
| Inavolisib  | 9 mg, oral            | Once daily, continuously                                   |                    |
| Palbociclib | 125 mg, oral          | Once daily, for 21 days, then 7 days off (28-day cycle)    |                    |
| Fulvestrant | 500 mg, intramuscular | Day 1 & 15 of cycle 1, then Day 1 of each subsequent cycle |                    |

## Clinical Trial Efficacy & Safety Data

The INAVO120 trial enrolled adults with endocrine-resistant, PIK3CA-mutated, HR-positive, HER2-negative locally advanced or metastatic breast cancer whose disease recurred on or after adjuvant endocrine therapy [1] [2]. Patients had not received prior systemic therapy for their advanced disease [1].

## Primary Efficacy Outcomes

After a median follow-up of 34.2 months, the addition of **inavolisib** to the standard of care demonstrated substantial efficacy benefits [1].

| Efficacy Endpoint             | Inavolisib Arm | Placebo Arm | Hazard Ratio (HR) |
|-------------------------------|----------------|-------------|-------------------|
| Median PFS (Primary Endpoint) | 17.2 months    | 7.3 months  | HR = 0.42 [1]     |
| Median Overall Survival       | 34 months      | 27 months   | HR = 0.67 [1] [3] |
| Objective Response Rate       | 62.7%          | 28%         |                   |
| Median Time to Chemotherapy   | 35.6 months    | 12.6 months | HR = 0.43 [1]     |

## Common Adverse Events and Management

The combination regimen has a manageable safety profile, though it is associated with specific adverse events (AEs) requiring proactive management [1] [2].

| Adverse Event         | Incidence (Inavolisib vs. Placebo) | Key Management Strategies                                                                                                  |
|-----------------------|------------------------------------|----------------------------------------------------------------------------------------------------------------------------|
| Hyperglycemia         | 63.4% vs. 13.5% [1]                | Monitor fasting glucose pre-treatment and frequently during first cycles [2]. Use oral anti-hyperglycemics or insulin [2]. |
| Stomatitis            | 51% (6% Grade 3) [2]               | Use corticosteroid mouthwash for management/prophylaxis [2]. Dose interruption/reduction may be necessary [2].             |
| Diarrhea              | 48% (3.7% Grade 3) [2]             | Start anti-diarrheal treatment at first sign; increase oral fluids [2].                                                    |
| Decreased Neutrophils | Most common AE [2]                 | Monitor blood counts [2].                                                                                                  |

## Proposed Mechanism of Action & Rationale for Combination

**Inavolisib** has a **dual mechanism of action**: it is not only a highly selective inhibitor of PI3K $\alpha$  but also induces the degradation of the mutant p110 $\alpha$  protein, the catalytic subunit of PI3K $\alpha$  [4] [5] [6]. This degradation provides a more durable suppression of the oncogenic pathway compared to inhibition alone [5].

The rationale for the triplet therapy is to simultaneously target three highly interconnected oncogenic pathways in HR+ breast cancer:

- **ER pathway** targeted by fulvestrant (an estrogen receptor antagonist).
- **CDK4/6 pathway** targeted by palbociclib (a CDK4/6 inhibitor).
- **PI3K $\alpha$  pathway** targeted by **inavolisib**.

Preclinical models indicate that targeting these three pathways together can enhance anti-tumor responses and delay the emergence of resistance [1] [5]. The following diagram illustrates the synergistic mechanism of this combination therapy.



[Click to download full resolution via product page](#)

## Key Experimental Protocols for Preclinical Research

For scientists studying this combination, key experimental methodologies include:

- **In Vitro Cell Proliferation and Apoptosis Assays:** Use PIK3CA-mutant breast cancer cell lines. Treat with **inavolisib** (e.g., 0.1-1000 nM), palbociclib, and fulvestrant, both alone and in combination. Assess cell viability after 72-120 hours using assays like CellTiter-Glo. Measure apoptosis via caspase-3/7 activation or Annexin V staining after 24-48 hours of treatment [5] [6].
- **Immunoblot Analysis of Pathway Modulation:** Treat cells for 1-24 hours. Analyze cell lysates by SDS-PAGE and western blotting. Key antibodies include: phospho-AKT (Ser473), total AKT, phospho-S6RP, cleaved caspase-3, and PARP. Specifically monitor the degradation of mutant p110 $\alpha$  protein over 24 hours [5].
- **In Vivo Xenograft Efficacy Studies:** Implant female immunodeficient mice (e.g., NSG) with PIK3CA-mutant patient-derived xenograft (PDX) tumors or cell line-derived xenografts. Randomize mice when tumors reach a specified volume (e.g., 150-200 mm<sup>3</sup>). Administer drugs: **inavolisib** (oral gavage, daily), palbociclib (oral gavage, on a schedule such as 21 days on/7 days off), and fulvestrant (subcutaneous injection, weekly or per dosing schedule). Monitor tumor volume and body weight 2-3 times weekly [5].

## Conclusion and Research Implications

The 9 mg daily **inavolisib** regimen combined with palbociclib and fulvestrant represents a validated and effective standard of care for the specific patient population with PIK3CA-mutated, endocrine-resistant, HR+/HER2- advanced breast cancer [1] [3]. The robust overall survival benefit highlighted in the 2025 ASCO data solidifies its role in clinical practice [1].

For researchers, the success of this regimen underscores the importance of:

- **Genomic Testing:** Mandatory PIK3CA mutation testing at diagnosis of advanced disease to identify eligible patients [1] [3].
- **Novel Drug Mechanisms:** The efficacy of **inavolisib** validates the approach of targeted protein degradation, moving beyond simple inhibition [4] [5].
- **Future Directions:** Ongoing Phase III trials (INAVO121, INAVO122, INAVO123) are exploring **inavolisib** in other treatment combinations and settings, which may further expand its application [3].

*Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. significantly improves OS in PIK3CA -mutated... Inavolisib regimen [healio.com]
2. Proposed Mechanism of Action for Itovebi (inavolisib) [itovebi-hcp.com]
3. ASCO 2025 : Inavolisib -palbociclib-fulvestrant... - Oncology Central [oncology-central.com]
4. Discovery of GDC-0077 (Inavolisib), a Highly ... - PubMed [pubmed.ncbi.nlm.nih.gov]
5. Mechanistic optimization of inavolisib combined with CDK4 ... [frontiersin.org]
6. What is the mechanism of action of Inavolisib? [synapse.patsnap.com]

To cite this document: Smolecule. [Inavolisib dosing regimen in clinical trials]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b528759#inavolisib-dosing-regimen-in-clinical-trials>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)